Cas no 2018459-75-9 (tert-butyl 2-{4-methyl-4H,5H,6H,7H-furo3,2-cpyridin-4-yl}pyrrolidine-1-carboxylate)

tert-butyl 2-{4-methyl-4H,5H,6H,7H-furo3,2-cpyridin-4-yl}pyrrolidine-1-carboxylate structure
2018459-75-9 structure
商品名:tert-butyl 2-{4-methyl-4H,5H,6H,7H-furo3,2-cpyridin-4-yl}pyrrolidine-1-carboxylate
CAS番号:2018459-75-9
MF:C17H26N2O3
メガワット:306.399944782257
CID:6472937
PubChem ID:165871418

tert-butyl 2-{4-methyl-4H,5H,6H,7H-furo3,2-cpyridin-4-yl}pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 2-{4-methyl-4H,5H,6H,7H-furo3,2-cpyridin-4-yl}pyrrolidine-1-carboxylate
    • 2018459-75-9
    • tert-butyl 2-{4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}pyrrolidine-1-carboxylate
    • EN300-1076476
    • インチ: 1S/C17H26N2O3/c1-16(2,3)22-15(20)19-10-5-6-14(19)17(4)12-8-11-21-13(12)7-9-18-17/h8,11,14,18H,5-7,9-10H2,1-4H3
    • InChIKey: JAFJTRWPZAPIQR-UHFFFAOYSA-N
    • ほほえんだ: O1C=CC2=C1CCNC2(C)C1CCCN1C(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 306.19434270g/mol
  • どういたいしつりょう: 306.19434270g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 434
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 54.7Ų

tert-butyl 2-{4-methyl-4H,5H,6H,7H-furo3,2-cpyridin-4-yl}pyrrolidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1076476-0.1g
tert-butyl 2-{4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}pyrrolidine-1-carboxylate
2018459-75-9 95%
0.1g
$804.0 2023-10-28
Enamine
EN300-1076476-10.0g
tert-butyl 2-{4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}pyrrolidine-1-carboxylate
2018459-75-9
10g
$4667.0 2023-05-26
Enamine
EN300-1076476-1.0g
tert-butyl 2-{4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}pyrrolidine-1-carboxylate
2018459-75-9
1g
$1086.0 2023-05-26
Enamine
EN300-1076476-5.0g
tert-butyl 2-{4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}pyrrolidine-1-carboxylate
2018459-75-9
5g
$3147.0 2023-05-26
Enamine
EN300-1076476-0.05g
tert-butyl 2-{4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}pyrrolidine-1-carboxylate
2018459-75-9 95%
0.05g
$768.0 2023-10-28
Enamine
EN300-1076476-2.5g
tert-butyl 2-{4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}pyrrolidine-1-carboxylate
2018459-75-9 95%
2.5g
$1791.0 2023-10-28
Enamine
EN300-1076476-10g
tert-butyl 2-{4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}pyrrolidine-1-carboxylate
2018459-75-9 95%
10g
$3929.0 2023-10-28
Enamine
EN300-1076476-5g
tert-butyl 2-{4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}pyrrolidine-1-carboxylate
2018459-75-9 95%
5g
$2650.0 2023-10-28
Enamine
EN300-1076476-0.25g
tert-butyl 2-{4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}pyrrolidine-1-carboxylate
2018459-75-9 95%
0.25g
$840.0 2023-10-28
Enamine
EN300-1076476-0.5g
tert-butyl 2-{4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}pyrrolidine-1-carboxylate
2018459-75-9 95%
0.5g
$877.0 2023-10-28

tert-butyl 2-{4-methyl-4H,5H,6H,7H-furo3,2-cpyridin-4-yl}pyrrolidine-1-carboxylate 関連文献

tert-butyl 2-{4-methyl-4H,5H,6H,7H-furo3,2-cpyridin-4-yl}pyrrolidine-1-carboxylateに関する追加情報

tert-butyl 2-{4-methyl-4H,5H,6H,7H-furo3,2-cpyridin-4-yl}pyrrolidine-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 2-{4-methyl-4H,5H,6H,7H-furo3,2-cpyridin-4-yl}pyrrolidine-1-carboxylate, identified by the CAS number 2018459-75-9, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a pyrrolidine ring system with a furocyclic moiety and a tert-butyl ester group. The integration of these structural elements contributes to its versatile reactivity and functional properties.

The molecular structure of this compound is intriguing. The furo3,2-cpyridine system is a fused bicyclic structure consisting of a furan ring and a pyridine ring. This arrangement imparts aromaticity and conjugation, which are key factors in determining the compound's electronic properties. The presence of the methyl group at the 4-position of the furocyclic system adds further complexity to the molecule's electronic environment. The pyrrolidine ring attached at position 2 of this system introduces additional flexibility and potential sites for functionalization.

The tert-butyl ester group at position 1 of the pyrrolidine ring serves as a protecting group for the carboxylic acid moiety. This esterification not only stabilizes the molecule but also facilitates further chemical transformations. The bulky tert-butyl group can influence steric interactions in reactions involving this compound, making it an interesting candidate for stereochemical studies.

Recent studies have highlighted the potential of this compound in drug discovery and development. Its unique structure suggests that it may act as a scaffold for designing bioactive molecules with specific pharmacological properties. Researchers have explored its ability to modulate various biological targets, including enzymes and receptors involved in disease pathways such as cancer and inflammation.

In terms of synthesis, this compound can be prepared through a multi-step process involving coupling reactions and cyclizations. The construction of the furocyclic system typically involves [3+2] cycloaddition reactions or other pericyclic processes. The attachment of the pyrrolidine ring requires careful control over reaction conditions to ensure regioselectivity and stereoselectivity.

The application of computational chemistry techniques has provided valuable insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have been used to study its frontier molecular orbitals and predict its reactivity towards nucleophiles and electrophiles. These studies have revealed that the furocyclic system plays a critical role in determining the molecule's electronic properties.

Moreover, recent advances in asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives of this compound. Such enantiomers are valuable for studying stereochemical effects on biological activity and for potential use in chiral catalysis.

In conclusion, tert-butyl 2-{4-methyl-4H,5H,6H,7H-furo3,2-cpyridin-4-yl}pyrrolidine-1-carboxylate is a fascinating compound with rich structural features and promising applications in organic chemistry and pharmacology. Its complex architecture provides ample opportunities for further research into its chemical reactivity and biological activity.

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